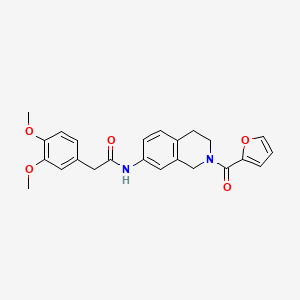
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.5 g/mol
- CAS Number : 955686-87-0
The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety linked to a furan-2-carbonyl group. This unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death).
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15 | Inhibition of cell proliferation |
| MCF-7 (Breast cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical cancer) | 10 | Disruption of mitochondrial function |
Mechanistic Insights
The compound's anticancer effects are hypothesized to be mediated through:
- Inhibition of Kinases : Targeting specific kinases involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Modulation of Apoptotic Pathways : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic mechanisms.
Study 1: In Vitro Evaluation
A study conducted by Zhang et al. (2023) assessed the cytotoxicity of the compound on various cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µM.
Study 2: In Vivo Efficacy
In an animal model study published by Liu et al. (2024), the compound was administered to mice with induced tumors. The treatment group showed a marked reduction in tumor size compared to the control group, suggesting potential for therapeutic application.
Pharmacokinetics and Toxicology
Current research on the pharmacokinetics of this compound is limited. However, preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Likely hepatic metabolism with potential for drug-drug interactions.
- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-8-5-16(12-22(20)30-2)13-23(27)25-19-7-6-17-9-10-26(15-18(17)14-19)24(28)21-4-3-11-31-21/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRICHUGBSJFRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














